Cas no 955234-98-7 (N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-3,4-dimethylbenzene-1-sulfonamide)

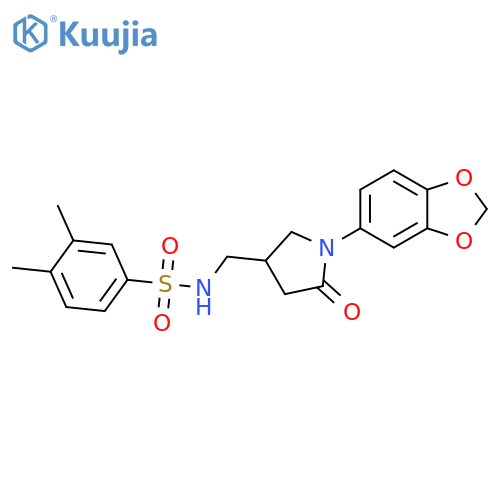

955234-98-7 structure

商品名:N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-3,4-dimethylbenzene-1-sulfonamide

N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-3,4-dimethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-3,4-dimethylbenzene-1-sulfonamide

- Benzenesulfonamide, N-[[1-(1,3-benzodioxol-5-yl)-5-oxo-3-pyrrolidinyl]methyl]-3,4-dimethyl-

- N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

- N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide

- 955234-98-7

- AKOS024643901

- F2371-0276

- N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide

-

- インチ: 1S/C20H22N2O5S/c1-13-3-5-17(7-14(13)2)28(24,25)21-10-15-8-20(23)22(11-15)16-4-6-18-19(9-16)27-12-26-18/h3-7,9,15,21H,8,10-12H2,1-2H3

- InChIKey: YGQLVSJOPJIQDC-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC2CC(=O)N(C3=CC=C4OCOC4=C3)C2)(=O)=O)=CC=C(C)C(C)=C1

計算された属性

- せいみつぶんしりょう: 402.12494298g/mol

- どういたいしつりょう: 402.12494298g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 5

- 複雑さ: 679

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.340±0.06 g/cm3(Predicted)

- ふってん: 670.3±65.0 °C(Predicted)

- 酸性度係数(pKa): 11.14±0.50(Predicted)

N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-3,4-dimethylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2371-0276-10mg |

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide |

955234-98-7 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2371-0276-10μmol |

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide |

955234-98-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2371-0276-5mg |

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide |

955234-98-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2371-0276-2μmol |

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide |

955234-98-7 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2371-0276-1mg |

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide |

955234-98-7 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2371-0276-4mg |

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide |

955234-98-7 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2371-0276-30mg |

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide |

955234-98-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2371-0276-25mg |

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide |

955234-98-7 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2371-0276-40mg |

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide |

955234-98-7 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2371-0276-15mg |

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3,4-dimethylbenzene-1-sulfonamide |

955234-98-7 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-3,4-dimethylbenzene-1-sulfonamide 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

955234-98-7 (N-{1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-ylmethyl}-3,4-dimethylbenzene-1-sulfonamide) 関連製品

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量